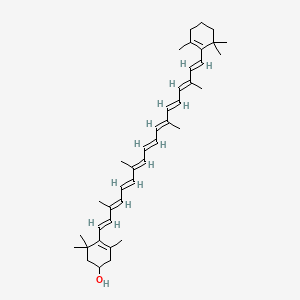

Cryptoxanthin, (+/-)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La criptoxantina puede sintetizarse a través de varios métodos, incluida la extracción de fuentes naturales y la síntesis química. El proceso de extracción generalmente implica el uso de solventes como etanol y hexano para aislar el carotenoide de los materiales vegetales . La síntesis química de criptoxantina implica el uso de cromatografía líquida de alto rendimiento (HPLC) para separar y purificar el compuesto de otros carotenoides .

Métodos de producción industrial: En entornos industriales, la criptoxantina a menudo se produce a través de la extracción de frutas y verduras que son ricas en este carotenoide. El proceso de extracción está optimizado para garantizar un alto rendimiento y pureza, utilizando técnicas como la extracción con solventes y la HPLC . La criptoxantina extraída se purifica y procesa para su uso en varias aplicaciones, incluido como aditivo alimentario y suplemento nutricional .

Análisis De Reacciones Químicas

Tipos de reacciones: La criptoxantina experimenta varios tipos de reacciones químicas, incluida la oxidación, la reducción y la sustitución. Debido a su estructura altamente insaturada, la criptoxantina es propensa a la oxidación, lo que puede conducir a la formación de varios productos de oxidación .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran criptoxantina incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las reacciones generalmente se llevan a cabo en condiciones controladas para evitar la degradación del compuesto .

Productos principales formados: Los productos principales formados a partir de la oxidación de criptoxantina incluyen retinal y 3-hidroxiretinal . Estos productos son significativos porque contribuyen al papel del compuesto como provitamina A, que es esencial para la visión y la salud general .

Aplicaciones Científicas De Investigación

La criptoxantina tiene una amplia gama de aplicaciones de investigación científica debido a sus propiedades antioxidantes y su papel como provitamina A. En química, se utiliza como estándar para el análisis de carotenoides en varias muestras . En biología y medicina, la criptoxantina se estudia por sus posibles beneficios para la salud, incluida su capacidad para reducir el riesgo de ciertos cánceres y enfermedades degenerativas . También se utiliza en la industria alimentaria como colorante natural y suplemento nutricional .

Mecanismo De Acción

El mecanismo de acción de la criptoxantina involucra su conversión a vitamina A (retinol) en el cuerpo humano. Esta conversión está facilitada por la enzima β-caroteno 15,15’-monooxigenasa, que escinde la criptoxantina para formar retinal . El retinal se convierte luego en retinol, que es esencial para la visión, la función inmunológica y el crecimiento celular . Además, la criptoxantina actúa como antioxidante, ayudando a neutralizar los radicales libres y prevenir el daño oxidativo a las células y al ADN .

Comparación Con Compuestos Similares

La criptoxantina es similar a otros carotenoides como la β-caroteno, la luteína y la zeaxantina. es única por su mayor biodisponibilidad y su papel específico como provitamina A . A diferencia de la β-caroteno, que se encuentra en una amplia variedad de frutas y verduras, la criptoxantina está presente en altas concentraciones en solo unos pocos alimentos, como las mandarinas y los pimientos rojos . Esto hace que los alimentos ricos en criptoxantina sean fuentes particularmente valiosas de carotenoides .

Lista de compuestos similares:- β-Caroteno

- Luteína

- Zeaxantina

La criptoxantina destaca por su estructura química única y sus beneficios específicos para la salud, lo que la convierte en un compuesto importante tanto en la investigación científica como en las aplicaciones prácticas .

Propiedades

Número CAS |

31272-51-2 |

|---|---|

Fórmula molecular |

C40H56O |

Peso molecular |

552.9 g/mol |

Nombre IUPAC |

3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol |

InChI |

InChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-21,23-26,36,41H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+ |

Clave InChI |

DMASLKHVQRHNES-QQGJMDNJSA-N |

SMILES isomérico |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CC(CC2(C)C)O)C)/C)/C |

SMILES canónico |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1R-(2-endo,3-exo)]-3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-acetic acid](/img/structure/B12291015.png)

![4-[[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B12291016.png)

![(3aR,4R,6R,6aR)-4-(benzyloxymethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B12291022.png)

![6,7-dimethoxy-3-(4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one](/img/structure/B12291055.png)

![tert-Butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B12291063.png)